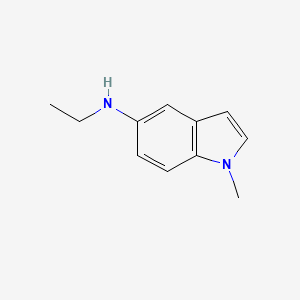
N-Ethyl-1-methyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-methyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by an indole core with an ethyl group at the nitrogen atom and a methyl group at the 1-position.
Preparation Methods
The synthesis of N-Ethyl-1-methyl-1H-indol-5-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Ethyl-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Scientific Research Applications
N-Ethyl-1-methyl-1H-indol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Ethyl-1-methyl-1H-indol-5-amine can be compared with other indole derivatives such as:
1H-indol-5-amine: Similar in structure but lacks the ethyl and methyl groups, which can affect its biological activity and chemical reactivity.
1-Methyl-1H-indole: Lacks the amino group, which can significantly alter its chemical properties and applications.
N-Ethyl-1H-indole:
The presence of both the ethyl and methyl groups in this compound makes it unique and can enhance its biological activity and chemical versatility.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N-ethyl-1-methylindol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-3-12-10-4-5-11-9(8-10)6-7-13(11)2/h4-8,12H,3H2,1-2H3 |
InChI Key |
XPZPIUHPENJGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)N(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)
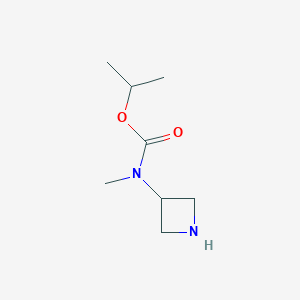
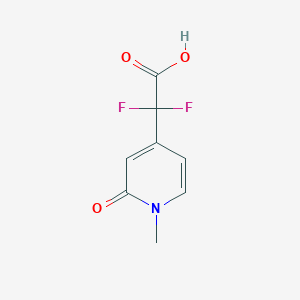
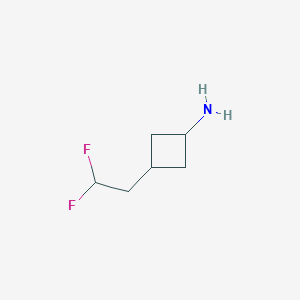
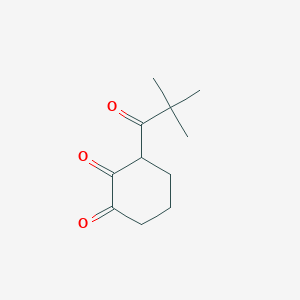
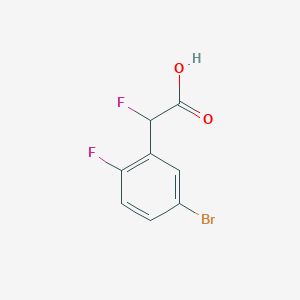
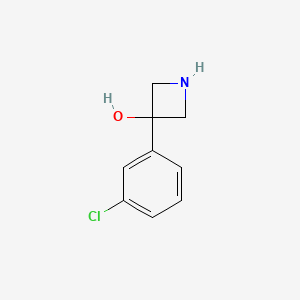
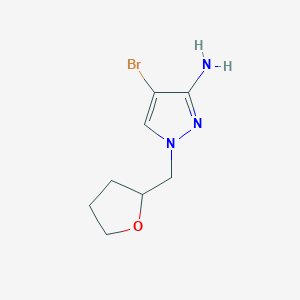
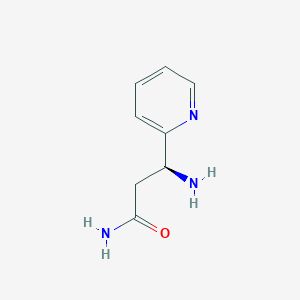
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)

